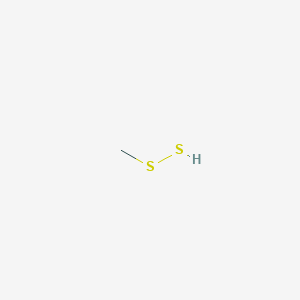
Methyl hydrodisulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl hydrodisulfide, also known as methyl hydrogen disulfide, is an organic sulfur compound with the molecular formula CH₄S₂ and a molecular weight of 80.172 g/mol . It is characterized by the presence of a disulfide bond (S-S) between two sulfur atoms, with one sulfur atom bonded to a methyl group (CH₃) and the other to a hydrogen atom (H). This compound is known for its distinct sulfurous odor and is often used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl hydrodisulfide can be synthesized through several methods. One common approach involves the reaction of methyl mercaptan (CH₃SH) with sulfur or sulfur-containing compounds under controlled conditions. The reaction typically proceeds as follows: [ 2 CH₃SH + S \rightarrow CH₃SSCH₃ + H₂S ]
Industrial Production Methods: In industrial settings, this compound is often produced by the oxidation of methyl mercaptan using oxidizing agents such as hydrogen peroxide (H₂O₂) or sulfur dioxide (SO₂). The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Methyl hydrodisulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methyl sulfonic acid (CH₃SO₃H) or other sulfur-oxygen compounds.
Reduction: It can be reduced to methyl mercaptan (CH₃SH) using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: It can participate in substitution reactions where the disulfide bond is cleaved and replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), sulfur dioxide (SO₂)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Reaction Conditions: Reactions are typically carried out under controlled temperature and pressure to ensure optimal results.
Major Products:
Oxidation Products: Methyl sulfonic acid (CH₃SO₃H)
Reduction Products: Methyl mercaptan (CH₃SH)
Substitution Products: Various sulfur-containing compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Methyl hydrodisulfide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: It is studied for its role in biological systems, particularly in the metabolism of sulfur compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of rubber, plastics, and other materials where sulfur compounds are required.
Mecanismo De Acción
The mechanism of action of methyl hydrodisulfide involves its ability to interact with various molecular targets and pathways. The disulfide bond (S-S) in the compound can undergo redox reactions, leading to the formation of reactive sulfur species. These reactive species can interact with proteins, enzymes, and other biomolecules, affecting their function and activity. The exact molecular targets and pathways involved are still under investigation, but it is known that this compound can modulate cellular redox balance and influence various biochemical processes.
Comparación Con Compuestos Similares
Methyl hydrodisulfide can be compared with other sulfur-containing compounds, such as:
Dimethyl disulfide (CH₃SSCH₃): Similar structure but with two methyl groups instead of one.
Methyl mercaptan (CH₃SH): Contains a single sulfur atom bonded to a methyl group.
Hydrogen sulfide (H₂S): Contains two hydrogen atoms bonded to a sulfur atom.
Uniqueness: this compound is unique due to its specific disulfide bond configuration, which imparts distinct chemical and physical properties. Its ability to undergo redox reactions and form reactive sulfur species makes it valuable in various applications, distinguishing it from other sulfur compounds.
Propiedades
Número CAS |
6251-26-9 |
|---|---|
Fórmula molecular |
CH4S2 |
Peso molecular |
80.18 g/mol |
Nombre IUPAC |
disulfanylmethane |
InChI |
InChI=1S/CH4S2/c1-3-2/h2H,1H3 |
Clave InChI |
KFLNNVFDKSNGBW-UHFFFAOYSA-N |
SMILES canónico |
CSS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


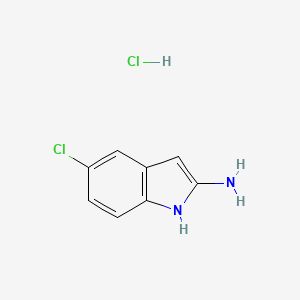

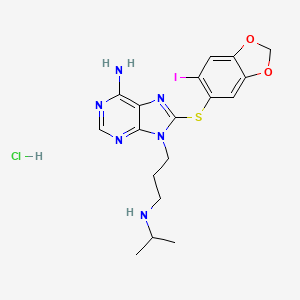

![(R)-1-{(S)-2-[DI(1-Naphthyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine](/img/structure/B12436155.png)
![2-Thia-5-azabicyclo[2.2.1]heptane 2-oxide hydrochloride](/img/structure/B12436161.png)
![3-[(2-Amino-4-methylpentanamido)methyl]-5-methylhexanoic acid hydrochloride](/img/structure/B12436169.png)
![3-Oxa-6-azabicyclo[3.1.1]heptan-1-yl 4-methylbenzenesulfonate](/img/structure/B12436172.png)
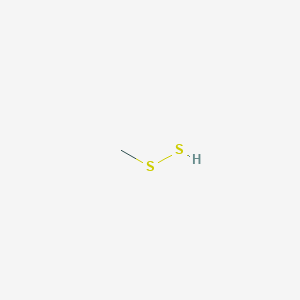
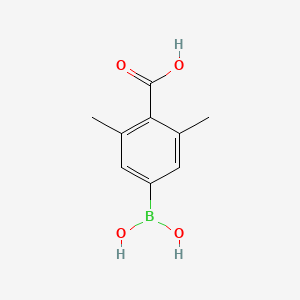
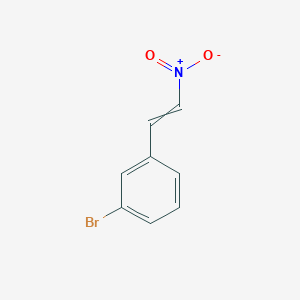
![3-(4-Chloro-3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12436207.png)
![methyl (4aR,7S)-7-(acetyloxy)-5-(benzoyloxy)-4a-hydroxy-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12436208.png)

